molecular formula C18H24N4O2 B5962743 N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide

N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide

Numéro de catalogue B5962743
Poids moléculaire: 328.4 g/mol
Clé InChI: FHTKRGBBWGLYET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide, commonly known as JNJ-10181457, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mécanisme D'action

JNJ-10181457 acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. The compound also modulates the activity of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
JNJ-10181457 has been shown to reduce pain and anxiety-like behavior in animal models. The compound also exhibits antidepressant-like effects and improves cognitive function in preclinical studies. JNJ-10181457 has been found to be well-tolerated and safe in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of JNJ-10181457 is its selectivity for TRPV1 and α7 nAChR, which reduces the risk of off-target effects. However, the compound has limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

Future research on JNJ-10181457 could focus on its potential therapeutic applications in human diseases, such as chronic pain, anxiety disorders, and depression. The compound could also be used as a tool for investigating the role of TRPV1 and α7 nAChR in disease pathogenesis. Further studies could also explore the optimization of the compound's pharmacokinetic properties and formulation for clinical use.
In conclusion, JNJ-10181457 is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its selectivity for TRPV1 and α7 nAChR, along with its well-tolerated and safe profile, make it an attractive candidate for further research and development.

Méthodes De Synthèse

JNJ-10181457 can be synthesized using different methods, including a two-step reaction process and a one-pot reaction process. The two-step reaction process involves the condensation of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride, followed by the reduction of the resulting imide with sodium borohydride. The one-pot reaction process involves the reaction of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride and sodium borohydride in a single step.

Applications De Recherche Scientifique

JNJ-10181457 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of ion channels and receptors involved in pain and mood regulation.

Propriétés

IUPAC Name

3-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-11-12(2)21-16-6-5-13(8-15(11)16)9-20-17(23)14-4-3-7-22(10-14)18(19)24/h5-6,8,14,21H,3-4,7,9-10H2,1-2H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTKRGBBWGLYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3CCCN(C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.